molecular formula C12H26N4O2 B11956451 1,1'-Hexamethylenebis(3-ethylurea)

1,1'-Hexamethylenebis(3-ethylurea)

Cat. No.: B11956451
M. Wt: 258.36 g/mol
InChI Key: MRHOHLOVVJDWBR-UHFFFAOYSA-N
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Description

1,1'-Hexamethylenebis(3-ethylurea) is a bis-urea derivative characterized by a hexamethylene (-(CH₂)₆-) bridge connecting two urea moieties, each substituted with an ethyl group at the 3-position. Bis-urea compounds are studied for diverse applications, including antimicrobial activity, genotoxic modulation, and agrochemical uses, depending on their substituents and molecular architecture .

Properties

Molecular Formula

C12H26N4O2

Molecular Weight

258.36 g/mol

IUPAC Name

1-ethyl-3-[6-(ethylcarbamoylamino)hexyl]urea

InChI

InChI=1S/C12H26N4O2/c1-3-13-11(17)15-9-7-5-6-8-10-16-12(18)14-4-2/h3-10H2,1-2H3,(H2,13,15,17)(H2,14,16,18)

InChI Key

MRHOHLOVVJDWBR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCCCCCCNC(=O)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Hexamethylenebis(3-ethylurea) can be synthesized through the reaction of hexamethylenediamine with ethyl isocyanate. The reaction typically occurs under controlled conditions, with the reactants being mixed in a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Hexamethylenebis(3-ethylurea) involves similar synthetic routes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure high yield and purity. The product is then subjected to various purification processes, including distillation and crystallization, to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-Hexamethylenebis(3-ethylurea) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea groups in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The oxidation of 1,1’-Hexamethylenebis(3-ethylurea) typically results in the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions yield amine derivatives.

    Substitution: Substitution reactions produce various substituted urea compounds.

Scientific Research Applications

1,1’-Hexamethylenebis(3-ethylurea) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various urea derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.

Mechanism of Action

The mechanism of action of 1,1’-Hexamethylenebis(3-ethylurea) involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and proteins, leading to the inhibition of their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes by binding to active sites on target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Alkyl Substituents

  • 1,1'-Hexamethylenebis(3,3-dimethylurea) (CAS 20575-76-2): Molecular formula: C₁₂H₂₆N₄O₂; molecular weight: 258.36 g/mol. Features dimethyl groups at the 3-position of each urea.
  • 1,1'-Tetramethylenebis[3-methylurea] (CAS 20633-51-6): Molecular formula: C₈H₁₈N₄O₂; molecular weight: ~202.25 g/mol. Shorter tetramethylene bridge (-(CH₂)₄-) and methyl substituents.

Functional Group Variations: Urea vs. Biguanide

  • Chlorhexidine dihydrochloride (CAS 3697-42-5):
    • A bis-biguanide with a hexamethylene bridge and p-chlorophenyl groups.
    • Molecular formula: C₂₂H₃₀Cl₂N₁₀·2HCl; molecular weight: 578.4 g/mol.
    • Widely used as an antiseptic due to its cationic nature and membrane-disrupting properties .
  • 1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate (CAS 56-95-1):
    • Similar structure to chlorhexidine but with acetate counterions.
    • Demonstrates the impact of aromatic substituents on antimicrobial efficacy .

Key Insight : Urea derivatives lack the charged biguanide groups, reducing their antimicrobial potency but possibly enhancing stability in neutral environments.

Substituents Influencing Bioactivity

  • 1,1'-Hexamethylenebis[3-(3,5-dichloro-4-pyridyl)] urea :
    • Features dichloropyridyl substituents, inducing oxidative stress in Chlamydomonas reinhardtii at 7.5 × 10⁻⁴ mol/L.
    • Triggers adaptive responses against chemical mutagens in Hordeum vulgare and human lymphocytes, dependent on inter-treatment timing .
  • Toxicological properties remain understudied, highlighting the need for caution in handling .

Data Table: Comparative Analysis of Structural Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Bridge Length Key Properties/Applications Reference
1,1'-Hexamethylenebis(3,3-dimethylurea) 20575-76-2 C₁₂H₂₆N₄O₂ 258.36 3,3-dimethyl Hexamethylene Research compound (NSC-255317)
1,1'-Tetramethylenebis[3-methylurea] 20633-51-6 C₈H₁₈N₄O₂ 202.25 3-methyl Tetramethylene Undefined applications
Chlorhexidine dihydrochloride 3697-42-5 C₂₂H₃₀Cl₂N₁₀·2HCl 578.4 5-(p-chlorophenyl) Hexamethylene Antiseptic, membrane disruption
1,1'-Hexamethylenebis[3-(3,5-dichloro-4-pyridyl)] urea - Not provided - 3-(3,5-dichloro-4-pyridyl) Hexamethylene Genotoxic, adaptive response inducer

Research Findings

  • Genotoxicity and Adaptive Response: The dichloropyridyl-substituted urea induces oxidative stress in algal cells and adaptive responses in barley and human lymphocytes, suggesting dose-dependent dual roles in mutagenesis and cellular defense .
  • Antimicrobial Efficacy : Biguanide derivatives like chlorhexidine demonstrate broad-spectrum activity, whereas urea analogs may prioritize stability over potency .
  • Structural Flexibility : Bridge length (tetramethylene vs. hexamethylene) impacts molecular conformation, with longer bridges accommodating bulkier substituents .

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